molecular formula C24H21FN2O2 B6568925 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 946266-58-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B6568925
CAS RN: 946266-58-6
M. Wt: 388.4 g/mol
InChI Key: QDZJVHUUKLOBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide, more commonly referred to as NBTQ, is a synthetic compound that has been used in a variety of scientific research applications. NBTQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

NBTQ has been used in numerous scientific research applications. It has been used as a ligand for the study of G protein-coupled receptors, as a fluorescent probe for the imaging of intracellular calcium levels, and as a fluorescent probe for the detection of reactive oxygen species. Additionally, NBTQ has been used to study the structure-activity relationships of various compounds, as well as to study the pharmacological effects of various drugs.

Mechanism of Action

The mechanism of action of NBTQ is not yet fully understood. It is thought to act as an agonist of various G protein-coupled receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the muscarinic M2 receptor. Additionally, NBTQ is thought to interact with intracellular calcium channels, and to act as a fluorescent probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects
NBTQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate various G protein-coupled receptors, to increase intracellular calcium levels, and to act as a fluorescent probe for the detection of reactive oxygen species. Additionally, NBTQ has been shown to modulate the activity of various enzymes, to inhibit the growth of cancer cells, and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

NBTQ has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and non-toxic. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for researchers. However, NBTQ also has several limitations. It is not very stable, and its effects can vary depending on the experimental conditions. Additionally, its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research involving NBTQ. One potential direction is to further explore its mechanism of action and to develop more efficient methods for synthesizing it. Additionally, further research could be conducted to explore the effects of NBTQ on various diseases, such as cancer and Alzheimer’s disease. Finally, research could be conducted to explore the potential therapeutic applications of NBTQ, such as its use as an antioxidant or as an anti-inflammatory agent.

Synthesis Methods

NBTQ is synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde and 1-benzoyl-2,3,4-tetrahydroquinoline in the presence of a base catalyst, such as potassium carbonate, to form a Schiff base. The second step involves the reduction of the Schiff base with sodium borohydride to form NBTQ.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-20-11-8-17(9-12-20)15-23(28)26-21-13-10-18-7-4-14-27(22(18)16-21)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,16H,4,7,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZJVHUUKLOBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide

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